molecular formula C16H12N4 B11180345 [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- CAS No. 848053-13-4

[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-

Cat. No.: B11180345
CAS No.: 848053-13-4
M. Wt: 260.29 g/mol
InChI Key: MFGLHCQIDUPISR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-: is a heterocyclic compound that contains nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with substituted benzaldehydes in the presence of a catalyst . The reaction conditions often require mild heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Biologically, this compound has shown potential in various assays, including antimicrobial and anticancer activities. It is often used in the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential as antiviral, antibacterial, and antifungal agents. Their ability to interact with specific biological targets makes them promising candidates for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- involves its interaction with specific molecular targets within biological systems. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved often include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: What sets [1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- apart is its specific ring structure and the presence of the 4-methylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

848053-13-4

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H12N4/c1-11-6-8-12(9-7-11)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3

InChI Key

MFGLHCQIDUPISR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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